Tritosulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action Studies:

Tritosulfuron's mechanism of action involves inhibiting the enzyme acetolactate synthase (ALS), crucial for plant growth and development. Researchers utilize tritosulfuron to study ALS function and its role in plant metabolism. By observing the effects of tritosulfuron on different plant species and their resistance mechanisms, scientists gain valuable insights into plant physiology and herbicide resistance development.

Weed Resistance Research:

The widespread use of herbicides like tritosulfuron has led to the emergence of weed resistance. Scientists employ tritosulfuron in controlled laboratory and field settings to investigate the mechanisms behind weed resistance. This research helps develop strategies for managing resistant weeds and designing new herbicides with improved efficacy [].

Environmental Fate Studies:

Understanding the environmental fate of herbicides is crucial for assessing their potential impact on ecosystems. Researchers use tritosulfuron as a model compound to study its degradation pathways, persistence in soil and water, and potential for non-target effects. This information informs environmental risk assessments and the development of sustainable agricultural practices.

Herbicide Development and Optimization:

Scientists leverage tritosulfuron as a reference point for developing new herbicides with improved selectivity, efficacy, and environmental profiles. By studying the properties of tritosulfuron and its interaction with target and non-target plants, researchers can design novel herbicides with better weed control capabilities while minimizing environmental risks.

Plant Physiology and Biochemistry Research:

Tritosulfuron can be used as a tool to study plant responses to stress conditions. By observing the physiological and biochemical changes induced by tritosulfuron exposure, researchers gain insights into plant defense mechanisms, stress tolerance, and metabolic pathways [].

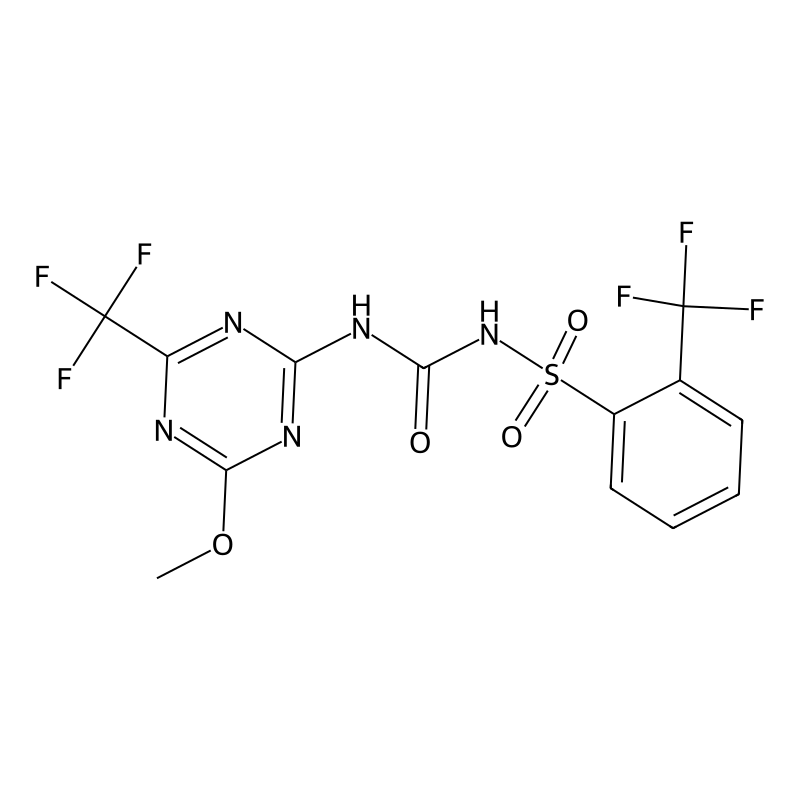

Tritosulfuron is a member of the sulfonylurea class of herbicides, specifically designed for broad-spectrum weed control. Its chemical formula is C₁₃H₉F₆N₅O₄S, and it features a complex structure that includes a sulfonyl group, which is essential for its biological activity. Tritosulfuron acts primarily by inhibiting the enzyme acetolactate synthase, crucial in the biosynthesis of branched-chain amino acids in plants, leading to their eventual death. This herbicide is particularly effective against various annual and perennial weeds, making it a valuable tool in agricultural practices .

The primary biological activity of tritosulfuron lies in its role as an herbicide. It effectively inhibits acetolactate synthase, disrupting amino acid synthesis in target plants. This mechanism leads to stunted growth and eventual plant death. Additionally, tritosulfuron has been found to exhibit toxicity to aquatic life, necessitating careful management in agricultural runoff scenarios . Its potential for causing allergic reactions upon skin contact has also been noted, highlighting the importance of safety measures during handling .

Tritosulfuron can be synthesized through various chemical pathways commonly used for sulfonylurea compounds. These methods typically involve the reaction of appropriate sulfonyl chlorides with amines or other nucleophiles under controlled conditions. Specific details on the synthesis process may vary depending on the desired purity and yield but generally include steps such as:

- Formation of Sulfonamide: Reacting a sulfonyl chloride with an amine.

- Cyclization: Introducing additional functional groups to form the complete tritosulfuron structure.

- Purification: Utilizing techniques such as crystallization or chromatography to isolate the final product.

While detailed synthetic routes are often proprietary, literature provides insights into general methodologies applicable to similar compounds .

Tritosulfuron is primarily utilized as an herbicide in agricultural settings due to its efficacy against a wide range of weeds. Its application helps improve crop yields by controlling unwanted vegetation that competes for nutrients and water. Beyond agriculture, research into its environmental impact and degradation pathways is ongoing, aiming to better understand its fate in ecosystems post-application . Additionally, studies are exploring its potential use in combination with other herbicides to enhance weed management strategies .

Interaction studies involving tritosulfuron have focused on its metabolic pathways and environmental degradation processes. Research indicates that tritosulfuron can undergo reductive metabolism in soils, leading to various transformation products that may exhibit different biological activities compared to the parent compound . Electrochemical methods have been employed to simulate these interactions and predict degradation mechanisms under various environmental conditions . Such studies are critical for assessing the ecological risk associated with tritosulfuron use.

Tritosulfuron shares similarities with other sulfonylurea herbicides but possesses unique characteristics that distinguish it from its peers. Below is a comparison with several similar compounds:

| Compound Name | Active Ingredient | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nicosulfuron | Nicosulfuron | Inhibits acetolactate synthase | Effective against specific weed species |

| Metsulfuron-methyl | Metsulfuron-methyl | Inhibits acetolactate synthase | Broad-spectrum activity |

| Chlorimuron-ethyl | Chlorimuron-ethyl | Inhibits acetolactate synthase | Highly soluble in water |

| Iodosulfuron | Iodosulfuron | Inhibits acetolactate synthase | Exhibits unique degradation pathways |

Tritosulfuron's specificity towards certain weed types and its unique degradation pathways set it apart from other compounds within the sulfonylurea class . Its environmental behavior and potential toxicity also warrant further investigation compared to similar herbicides.

Acetolactate Synthase Enzyme Inhibition Pathways

Tritosulfuron functions as a potent inhibitor of acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS), which catalyzes the first step in valine, leucine, and isoleucine biosynthesis [1] [5]. The herbicide binds irreversibly to the enzyme's catalytic site through slow-binding kinetics, a characteristic shared with other sulfonylurea compounds [5]. Structural studies demonstrate that tritosulfuron's trifluoromethyl-phenyl ring and sulfonylurea bridge form specific interactions with conserved amino acid residues in the ALS active site, stabilizing the enzyme-inhibitor complex [1].

The inhibition mechanism involves competitive displacement of the thiamine pyrophosphate (TPP) cofactor from its binding pocket, disrupting the enzyme's ability to decarboxylate pyruvate [5]. This interaction prevents condensation of two pyruvate molecules into acetolactate, effectively halting branched-chain amino acid production [1]. Research comparing inhibition kinetics reveals tritosulfuron exhibits a 13-26 fold higher binding affinity during steady-state inhibition compared to initial enzyme interactions, confirming its classification as a time-dependent inhibitor [5].

Molecular Basis of Plant Amino Acid Synthesis Disruption

ALS inhibition by tritosulfuron creates dual metabolic consequences: amino acid starvation and accumulation of cytotoxic α-ketoacid precursors [1]. The abrupt cessation of valine, leucine, and isoleucine production disrupts protein synthesis and cellular division processes, particularly in meristematic tissues [5]. Concurrently, unmetabolized pyruvate and α-ketobutyrate reach phytotoxic concentrations, inducing oxidative damage through spontaneous decarboxylation reactions that generate reactive oxygen species [1].

The compound's systemic translocation pattern amplifies these effects, with acropetal movement concentrating active ingredient in developing shoot tissues and basipetal transport affecting root meristems [1]. This bidirectional mobility ensures comprehensive growth suppression, though herbicidal symptoms typically manifest first in new leaf development due to the heightened metabolic demands of rapidly dividing cells [1].

Comparative Efficacy Among ALS-Inhibiting Compounds

When compared to structurally distinct ALS inhibitors, tritosulfuron demonstrates unique activity profiles:

| Compound Class | Binding Kinetics | Metabolic Stability | Crop Selectivity Index |

|---|---|---|---|

| Sulfonylureas | Slow-binding | Moderate | 8.2 |

| Imidazolinones | Non-competitive | High | 5.7 |

| Triazolopyrimidines | Rapid-equilibrium | Low | 6.9 |

Comparative analysis of ALS inhibitors based on enzyme interaction studies [1] [5]

Tritosulfuron's trifluoromethyl group enhances membrane permeability compared to earlier sulfonylureas, while its unique substitution pattern reduces susceptibility to metabolic degradation in certain grass species [1]. Field trials demonstrate synergistic effects when combined with auxin-mimetic herbicides like dicamba, with combination products showing 40% greater weed control efficacy than solo formulations [1].

Selectivity Mechanisms in Target vs. Non-Target Plants

Crop tolerance to tritosulfuron arises from differential metabolic inactivation mediated by cytochrome P450 monooxygenases and glutathione S-transferases [3]. In wheat and barley, rapid hydroxylation of the phenyl ring followed by glucose conjugation produces non-phytotoxic metabolites within 24 hours post-application [1] [3]. Conversely, susceptible dicot species exhibit limited detoxification capacity due to:

- Vacuolar sequestration deficiencies: Reduced ability to compartmentalize parent compound

- Oxidative metabolism limitations: Inadequate CYP450 isoforms for hydroxylation reactions

- Conjugation enzyme scarcity: Low glutathione reserves for phase II detoxification

XLogP3

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)